molecular formula C17H18N4O4S B2496636 (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448134-77-7

(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2496636
CAS RN: 1448134-77-7
M. Wt: 374.42
InChI Key: ZVKUQHWRXQINEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" involves multi-step chemical reactions. For related compounds, methods such as three-component condensation have been used, as demonstrated by Gein et al. (2020), who synthesized related pyrimidinyl methanones under solvent-free conditions, highlighting the efficiency of such approaches in creating intricate molecular structures (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).

Molecular Structure Analysis

Understanding the molecular structure is crucial for exploring the chemical behavior and potential applications of a compound. Studies on related molecules, like the one conducted by Akkurt et al. (2003), provide insights into the molecular conformation and crystalline structure, offering a basis for predicting the behavior of "this compound" (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from similar molecules, which undergo various reactions to yield diverse structures and functionalities. For instance, the work by Lei et al. (2017) on thieno[3,2-d]pyrimidin-4-yl morpholine derivatives highlights a method for generating compounds with significant biological activities, suggesting potential reactivity paths for our compound of interest (Lei, Wang, Xiong, & Lan, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of chemical compounds. Research on similar structures provides a foundation for understanding how these properties might present in "this compound". Huang et al. (2021) provided detailed analyses of related compounds, shedding light on their molecular and crystal structures through X-ray diffraction and DFT studies, which can be applied to predict the physical characteristics of our compound of interest (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Scientific Research Applications

Synthesis and Imaging Applications

One study outlines the synthesis of a compound related to the specified chemical, highlighting its potential as a PET (Positron Emission Tomography) imaging agent for Parkinson's disease. This work demonstrates the chemical's applicability in neuroimaging, offering insights into its utility in medical diagnostics (Wang et al., 2017).

Mechanistic Studies and Photophysical Properties

Another study delves into the mechanistic aspects and photophysical properties of certain morpholino derivatives, contributing to our understanding of their chemical behavior under specific conditions. This research offers a foundation for designing compounds with tailored properties for various scientific applications (Fasani et al., 2008).

Antibacterial Activity

Research has also been conducted on the synthesis of novel pyrimidines and thiazolidinones, highlighting their antibacterial activity. This underscores the potential of morpholino derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Merugu et al., 2010).

Luminescent Properties for Technological Applications

A study on metalated Ir(III) complexes based on luminescent diimine ligands, containing a related pyrroloisoquinoline system, explores the synthesis and photophysical study of these compounds. Such research indicates the application of morpholino derivatives in the development of materials for optoelectronic devices, showcasing their versatility beyond biomedicine (Shakirova et al., 2018).

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKUQHWRXQINEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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